molecular formula C15H7Cl2F3N2O2 B2664807 2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866145-84-8

2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2664807
CAS No.: 866145-84-8
M. Wt: 375.13
InChI Key: ZWUQWMASFJMZEX-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is a complex organic molecule that contains several functional groups. It has an imidazo[1,2-a]pyridine core, which is a type of nitrogen-containing heterocycle . Attached to this core are several substituents: a 1,3-benzodioxol-5-yl group, two chlorine atoms, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular formula of the compound is C14H10N2O2 . The presence of the nitrogen atoms in the imidazo[1,2-a]pyridine core and the oxygen atoms in the 1,3-benzodioxol-5-yl group would likely result in a molecule with several polar bonds.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar bonds in this compound would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Chemical Synthesis and Modification

Research into imidazo[1,2-a]pyridines often focuses on their synthesis and chemical modification to explore their potential applications. For instance, the synthesis of imidazo[1,2-a]pyridines has been developed through reactions involving different starting materials, showcasing the versatility of these compounds in chemical synthesis. Techniques such as triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines have been optimized for the production of these heterocycles, highlighting their significance in medicinal chemistry (Vuillermet, Bourret, & Pelletier, 2020). Such research underscores the adaptability of imidazo[1,2-a]pyridines to chemical modifications, suggesting similar potential for the specific compound .

Biological Applications

Imidazo[1,2-a]pyridines have been investigated for their biological activity, including their role as antiulcer agents. Studies have synthesized derivatives substituted at the 3-position to evaluate their potential as antisecretory and cytoprotective agents, although not all compounds showed significant activity in these areas (Starrett, Montzka, Crosswell, & Cavanagh, 1989). This highlights the ongoing exploration of imidazo[1,2-a]pyridines in therapeutic contexts, pointing to the possibility of the specific compound being investigated for similar biological applications.

Future Directions

The future directions for research on this compound would likely depend on its bioactivity. If it shows promise in preclinical studies, it could be further developed as a therapeutic agent .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F3N2O2/c16-9-4-8(15(18,19)20)5-22-13(17)12(21-14(9)22)7-1-2-10-11(3-7)24-6-23-10/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUQWMASFJMZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=C(C4=N3)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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